molecular formula C9H17NO5 B558133 Boc-N-Me-Ser-OH CAS No. 101772-29-6

Boc-N-Me-Ser-OH

Cat. No.: B558133
CAS No.: 101772-29-6
M. Wt: 219.23 g/mol
InChI Key: NJQGIDVCNBZXLG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-Ser-OH is an organic compound with the molecular formula C₉H₁₇NO₅. It is a derivative of L-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and methylated. This compound is commonly used as an amino acid protecting group in peptide synthesis and chemical modification .

Scientific Research Applications

Boc-N-Me-Ser-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective reactions on other functional groups.

    Biology: It serves as a precursor in the synthesis of biologically active peptides and proteins.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: It is used in the production of biomedical polymers and other advanced materials

Safety and Hazards

When handling Boc-N-methyl-L-serine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation . Avoid dust formation .

Preparation Methods

Boc-N-Me-Ser-OH is typically synthesized by reacting L-serine with tert-butoxycarbonyl chloroformate (t-Boc chloride) under highly alkaline conditions for methylation . The reaction involves the following steps:

    Dissolution: L-serine is dissolved in a sodium hydrogen carbonate solution.

    Addition of t-Boc chloride: t-Boc chloride is added in portions over several hours.

    Methylation: The reaction mixture is stirred under alkaline conditions to achieve methylation.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Boc-N-Me-Ser-OH undergoes various chemical reactions, including:

Mechanism of Action

The primary function of Boc-N-Me-Ser-OH is to protect the amino group during chemical synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions. Upon completion of the desired synthesis, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Boc-N-Me-Ser-OH is similar to other Boc-protected amino acids, such as Boc-L-serine methyl ester and Boc-2-methyl-L-serine. its unique feature is the methylation of the amino group, which provides additional stability and selectivity in chemical reactions .

Similar Compounds

  • Boc-L-serine methyl ester
  • Boc-2-methyl-L-serine
  • Boc-N-methyl-L-alanine

This compound stands out due to its specific application in peptide synthesis and its enhanced stability provided by the methyl group.

Properties

IUPAC Name

(2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQGIDVCNBZXLG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426567
Record name Boc-N-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101772-29-6
Record name Boc-N-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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